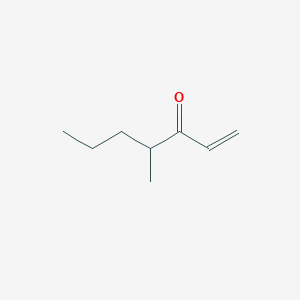

4-Methyl-1-hepten-3-one

Description

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4-methylhept-1-en-3-one |

InChI |

InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h5,7H,2,4,6H2,1,3H3 |

InChI Key |

FMZDFRXBZBPNSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4-Methyl-1-hepten-3-one

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-hepten-3-one

Abstract

This technical guide provides a comprehensive overview of the , a β,γ-unsaturated ketone. The document is structured to provide researchers, scientists, and professionals in drug development with both the theoretical underpinnings and practical, field-proven insights into its synthesis. The primary synthetic route detailed herein involves a two-step process: a Grignard reaction to construct the carbon backbone and form the precursor alcohol, followed by a selective oxidation to yield the target ketone. This guide emphasizes the causality behind experimental choices, adherence to safety protocols, and methods for purification and characterization, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of 4-Methyl-1-hepten-3-one

4-Methyl-1-hepten-3-one is an organic compound with the molecular formula C8H14O.[1] As a β,γ-unsaturated ketone, its structure features a carbonyl group that is not in conjugation with the alkene, which imparts distinct reactivity compared to its α,β-unsaturated isomers. This unique structural motif makes it a valuable intermediate in organic synthesis and a target for methodological studies.

Chemical and Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| IUPAC Name | 4-methylhept-1-en-3-one | [1] |

| Structure | CH₂=CH-C(=O)-CH(CH₃)CH₂CH₂CH₃ |

| Class | Enone, β,γ-Unsaturated Ketone |[1] |

The synthesis of such ketones requires careful strategic planning to control the position of the double bond and prevent isomerization to the more thermodynamically stable conjugated system. The methodologies discussed are chosen for their reliability and control in achieving the desired molecular architecture.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 4-Methyl-1-hepten-3-one points to a robust and highly convergent strategy. The most strategic disconnection is at the C3-C4 bond, which simplifies the target molecule into two readily available synthons: a vinyl nucleophile and a methylated aldehyde.

Caption: Retrosynthetic pathway for 4-Methyl-1-hepten-3-one.

This approach involves two key transformations:

-

Grignard Reaction: The nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to the electrophilic carbonyl carbon of 2-methylpentanal. This C-C bond-forming reaction assembles the complete carbon skeleton and establishes the hydroxyl group at the C-3 position.

-

Oxidation: The subsequent oxidation of the secondary alcohol (4-methyl-1-hepten-3-ol) to the corresponding ketone. This step must be conducted under conditions that avoid isomerization of the double bond.

This strategy is advantageous due to the commercial availability of the starting materials and the high-yielding nature of both Grignard reactions and modern oxidation protocols.

Synthesis Protocol: A Step-by-Step Guide

This section provides a detailed, two-part experimental protocol for the .

Part A: Grignard Synthesis of 4-Methyl-1-hepten-3-ol

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. In this synthesis, vinylmagnesium bromide acts as the nucleophile, attacking the carbonyl of 2-methylpentanal.

Experimental Workflow:

Caption: Workflow for the Grignard synthesis of the precursor alcohol.

Detailed Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously flame-dried to exclude moisture, which quenches the Grignard reagent.[2]

-

Reagent Preparation: In the flask, dissolve 2-methylpentanal (1.0 eq) in anhydrous diethyl ether.

-

Reaction: Cool the flask to 0 °C using an ice bath. Add a solution of vinylmagnesium bromide (typically 1.0 M in THF, 1.1 eq) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30-60 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the flask again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-methyl-1-hepten-3-ol. This intermediate is often a colorless oil and may be used in the next step without further purification.

Part B: Oxidation of 4-Methyl-1-hepten-3-ol to 4-Methyl-1-hepten-3-one

The oxidation of the secondary alcohol to a ketone is the final step. A variety of reagents can be used, but a common and effective method is oxidation with sodium dichromate in an acidic medium.[2][3][4] This method is efficient, though care must be taken with the handling of chromium reagents.

Detailed Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a stir bar, prepare a solution of sodium dichromate (Na₂Cr₂O₇, ~0.7 eq) and sulfuric acid (H₂SO₄, ~0.8 eq) in water.[2] Cool this solution in an ice bath.

-

Oxidation: Slowly add the crude 4-methyl-1-hepten-3-ol (1.0 eq) from the previous step to the stirred, cooled oxidant solution. The color of the mixture will typically change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[2]

-

Completion: After the addition, allow the mixture to stir for an additional 1-2 hours at room temperature to complete the oxidation.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or a similar organic solvent.

-

Purification: Wash the combined organic layers with 10% aqueous sodium hydroxide solution to remove any unreacted acid, followed by a brine wash.[3] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Methyl-1-hepten-3-one.[5]

Quantitative Data Summary:

| Step | Reagent | Molar Eq. | Key Parameters | Expected Yield |

| Grignard | 2-Methylpentanal | 1.0 | Anhydrous Ether, 0°C to RT | 70-85% (crude) |

| Vinylmagnesium Bromide | 1.1 | Dropwise addition | ||

| Oxidation | 4-Methyl-1-hepten-3-ol | 1.0 | Na₂Cr₂O₇/H₂SO₄, 0°C to RT | 50-65% (purified) |

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (CH₂=CH-), the methine proton adjacent to the carbonyl and methyl group, and the aliphatic protons of the butyl chain.

-

¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon (~210 ppm), the two sp² carbons of the alkene, and the sp³ carbons of the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretch (typically around 1715-1720 cm⁻¹) and a C=C stretch (around 1640 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (m/z = 126.20).[1]

Safety and Handling

Proper safety precautions are essential when performing this synthesis.

-

Grignard Reagents: Vinylmagnesium bromide is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from water or protic solvents.[2]

-

Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6][7]

-

Oxidizing Agents: Sodium dichromate is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[2]

-

Waste Disposal: Chromium waste must be collected and disposed of according to institutional and environmental regulations.

Conclusion

The via a Grignard reaction followed by oxidation is a reliable and effective strategy for accessing this β,γ-unsaturated ketone. This guide provides a detailed framework, from theoretical planning to practical execution, enabling researchers to produce the target compound with a high degree of confidence. The principles outlined—strategic retrosynthesis, controlled reaction conditions, and thorough purification—are fundamental to modern organic synthesis and can be adapted for the preparation of a wide range of analogous structures.

References

-

Aldol Condensation: Mechanism, Types and Applications. (n.d.). Vedantu. Retrieved from [Link]

-

23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Ponder, J. W. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Washington University in St. Louis. Retrieved from [Link]

-

Jong, E. A. de, & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. Retrieved from [Link]

Sources

- 1. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Methyl-3-heptanone | 6137-11-7 [smolecule.com]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. pure.rug.nl [pure.rug.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

4-Methyl-1-hepten-3-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methyl-1-hepten-3-one

Introduction

4-Methyl-1-hepten-3-one is an organic compound classified as an α,β-unsaturated ketone, commonly referred to as an enone.[1] Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, imparts unique chemical reactivity that makes it a subject of interest in synthetic organic chemistry and potentially in the development of flavorings and pheromones.[2][3] The conjugated system creates two electrophilic sites, rendering the molecule susceptible to both direct carbonyl addition and conjugate (1,4-addition) reactions by nucleophiles.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical protocols for 4-Methyl-1-hepten-3-one, intended for researchers and professionals in chemistry and drug development.

Physicochemical and Computed Properties

Precise experimental data for 4-Methyl-1-hepten-3-one is not widely published. The following table consolidates computed data from reliable chemical databases alongside estimated values based on its isomers, such as (E)-4-Methyl-4-hepten-3-one. These properties are fundamental for predicting its behavior in various chemical and physical processes.

| Property | Value / Description | Source |

| IUPAC Name | 4-methylhept-1-en-3-one | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | [3] |

| Boiling Point | ~179 °C (estimated, based on isomer) | [3] |

| Specific Gravity | ~0.851 - 0.871 @ 25°C (estimated, based on isomer) | [3] |

| Refractive Index | ~1.442 - 1.462 @ 20°C (estimated, based on isomer) | [3] |

| Water Solubility | 935.8 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 2.5 (Computed by XLogP3) | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of 4-Methyl-1-hepten-3-one

The most direct and industrially relevant method for synthesizing α,β-unsaturated ketones is the Aldol Condensation.[4] This reaction involves the C-C bond formation between an enolate and a carbonyl compound, followed by dehydration to yield the conjugated enone.[5] For 4-Methyl-1-hepten-3-one, a plausible route is a "crossed" or "mixed" aldol condensation between butanal and methyl vinyl ketone.

Proposed Synthetic Mechanism: Crossed Aldol Condensation

The reaction proceeds via the formation of an enolate from butanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl vinyl ketone. The subsequent dehydration of the β-hydroxy ketone intermediate is typically acid- or base-catalyzed and driven by the formation of the stable conjugated system.[6]

Sources

- 1. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. 4-methyl-4-hepten-3-one, 22319-31-9 [thegoodscentscompany.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

natural occurrence of 4-Methyl-1-hepten-3-one

An In-depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 4-Methyl-1-hepten-3-one

Executive Summary

4-Methyl-1-hepten-3-one is a volatile organic compound of significant interest due to its role as a potent defensive allomone in the insect world. First identified as a natural product in the defensive secretions of the phasmid Agathemera elegans, its presence has since been noted in other arthropods. This guide provides a comprehensive overview for researchers and drug development professionals on the known natural sources of 4-Methyl-1-hepten-3-one, its putative biosynthetic origins, and the analytical methodologies required for its isolation, identification, and quantification. We delve into the causality behind experimental choices, from sample preparation to advanced spectrometric techniques, and provide detailed, field-proven protocols. The guide aims to serve as a foundational resource, synthesizing current knowledge and offering a framework for future investigation into this and related semiochemicals.

Introduction to 4-Methyl-1-hepten-3-one

4-Methyl-1-hepten-3-one is an unsaturated ketone, specifically an enone, with the chemical formula C₈H₁₄O.[1] Its structure is characterized by a seven-carbon chain with a methyl group at the C-4 position, a ketone at C-3, and a terminal double bond between C-1 and C-2. This compound is a clear, volatile liquid with a characteristic odor that plays a crucial role in chemical ecology.

Its primary documented function is as a defensive compound. When released by the insect Agathemera elegans, it acts as a powerful irritant, capable of causing temporary blindness in humans, highlighting its potency as a deterrent against predators.[2][3] The study of such compounds is vital for understanding predator-prey dynamics and offers potential avenues for the development of novel, nature-derived repellents or pharmaceuticals.

Table 1: Chemical and Physical Properties of 4-Methyl-1-hepten-3-one

| Property | Value | Source |

| IUPAC Name | 4-methylhept-1-en-3-one | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 104569-65-5 | [1] |

| Class | Enone, Fatty Acyl | [1] |

| Known Role | Defensive Secretion | [1] |

Documented Natural Occurrences

The identification of 4-Methyl-1-hepten-3-one as a natural product is a relatively recent discovery, primarily linked to the chemical defense mechanisms of arthropods.

Insects

The foundational discovery of this compound in nature was from the defensive spray of the South American phasmid, Agathemera elegans.[2] Native to the Chilean Andes, this insect releases the secretion when disturbed.[2][3] Analysis revealed that 4-Methyl-1-hepten-3-one is the sole major component of the defensive fluid in both males and females.[2][3] This was the first report of the compound as a natural product.[3]

Arachnids

Subsequent research has identified related unsaturated ketones in the defensive secretions of other arthropods. Notably, volatile compounds from "daddy longlegs" arachnids of the genus Leiobunum (specifically Leiobunum townsendi) have been shown to contain methyl-heptenone isomers, highlighting a potential convergent evolution of this chemical class for defense.[4][5]

Plants and Other Sources

While 4-Methyl-1-hepten-3-one itself has not been definitively isolated from plants, the structurally similar isomer 4-Methyl-4-hepten-3-one has been reported in the plant species Centaurea iberica and Costus afer.[6] This suggests that the underlying biosynthetic machinery for producing such branched, unsaturated ketones may be present across different biological kingdoms. Furthermore, the saturated analog, 4-methyl-3-heptanone , is a well-known alarm pheromone in the leaf-cutter ant Atta texana, demonstrating the functional diversity of this chemical scaffold in insect communication.[7]

Table 2: Summary of Natural Sources for 4-Methyl-1-hepten-3-one and Related Ketones

| Compound | Organism | Class | Context/Function |

| 4-Methyl-1-hepten-3-one | Agathemera elegans | Insecta (Phasmatidae) | Defensive Secretion[2][3] |

| 4-Methyl-4-hepten-3-one | Centaurea iberica | Plantae (Asteraceae) | Phytochemical Constituent |

| 4-Methyl-4-hepten-3-one | Costus afer | Plantae (Costaceae) | Phytochemical Constituent[6] |

| 4-Methyl-4-hepten-3-one | Leiobunum townsendi | Arachnida (Opiliones) | Defensive Secretion[4] |

| 4-Methyl-3-heptanone | Atta texana | Insecta (Formicidae) | Alarm Pheromone[7] |

Putative Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of 4-Methyl-1-hepten-3-one has not been fully elucidated in Agathemera elegans. However, significant insights can be drawn from the established biosynthesis of the related saturated pheromone, (S)-4-methyl-3-heptanone, in ants.[8] This pathway follows a polyketide/fatty acid-type metabolic route, utilizing propionate units as building blocks.[8]

We can hypothesize a similar pathway for 4-Methyl-1-hepten-3-one, originating from the condensation of three propionyl-CoA molecules.

Proposed Biosynthetic Steps:

-

Initiation: A starter propionyl-CoA unit is loaded onto the fatty acid synthase (FAS) or polyketide synthase (PKS) enzyme complex.

-

Elongation (x2): Two successive rounds of condensation with malonyl-CoA (derived from acetyl-CoA) would not produce the required methyl branch. Instead, condensation with methylmalonyl-CoA (derived from propionyl-CoA) is the logical route. Two elongation cycles with methylmalonyl-CoA would incorporate the necessary carbons and the signature methyl group at the C-4 position.

-

Processing and Release: Following the final condensation, the enzyme-bound thioester undergoes processing. This likely involves decarboxylation and a specific dehydration step to form the terminal C1-C2 double bond, followed by release from the enzyme complex to yield the final 4-Methyl-1-hepten-3-one product.

Caption: Putative polyketide pathway for 4-Methyl-1-hepten-3-one biosynthesis.

Analytical Methodologies for Isolation and Characterization

The analysis of 4-Methyl-1-hepten-3-one requires methodologies suited for volatile organic compounds (VOCs). The primary challenge lies in efficiently extracting and concentrating this compound from a complex biological matrix without degradation or loss. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[2][9]

Sample Collection and Preparation

The choice of extraction method is dictated by the source matrix and the need to preserve the volatile analyte.

Experimental Protocol 1: Solvent Extraction of Insect Defensive Secretions

This protocol is adapted from methodologies used for analyzing insect glandular contents.[7]

-

Rationale: Direct solvent extraction is effective for visible secretions or for whole-gland analysis where the concentration of the target analyte is high. Pentane is an excellent choice due to its high volatility (easy to remove) and its non-polar nature, which efficiently dissolves the target ketone.

-

Sample Collection: Using a fine glass capillary tube, collect the defensive secretion directly from the insect's gland orifice. Alternatively, if the insect has been sacrificed, carefully dissect the defensive glands and place them into a 2 mL glass vial.

-

Extraction: Add 200 µL of high-purity pentane to the vial. If desired, add an internal standard (e.g., 1 µL of a 100 ng/µL solution of undecane in pentane) at this stage for quantification.

-

Homogenization: Gently crush the glands using a clean glass rod to ensure complete extraction.

-

Clarification: Centrifuge the vial at 2000 x g for 5 minutes to pellet any tissue debris.

-

Transfer: Carefully transfer the pentane supernatant to a new 200 µL glass insert within a GC vial.

-

Analysis: Immediately cap the vial and proceed with GC-MS analysis to prevent evaporative loss of the volatile analyte.

Identification and Structural Elucidation: GC-MS

GC-MS provides both chromatographic separation and mass spectrometric data, allowing for confident identification.

Experimental Protocol 2: GC-MS Analysis

This is a general-purpose protocol for analyzing volatile ketones.[9][10]

-

Rationale: A non-polar column (like a DB-5ms) provides excellent separation of volatile compounds based on boiling point. The temperature program is designed to first elute highly volatile components at a low temperature before ramping up to elute semi-volatile compounds.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer.

-

Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

GC Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Split ratio: 20:1)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis:

-

Identification: Compare the obtained mass spectrum of the analyte peak with reference spectra in a database (e.g., NIST). Key expected fragments for 4-Methyl-1-hepten-3-one would include the molecular ion (m/z 126) and fragments corresponding to the loss of alkyl and vinyl groups.

-

Confirmation: For definitive identification, compare the retention time and mass spectrum with that of an authentic chemical standard.

-

Workflow Visualization

The entire process from sample acquisition to data analysis can be visualized as a cohesive workflow.

Sources

- 1. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methylhept-4-en-3-one | C8H14O | CID 31140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methyl-4-hepten-3-one, 22319-31-9 [thegoodscentscompany.com]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. srs.fs.usda.gov [srs.fs.usda.gov]

- 8. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. benchchem.com [benchchem.com]

4-Methyl-1-hepten-3-one spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methyl-1-hepten-3-one

Abstract

4-Methyl-1-hepten-3-one is an α,β-unsaturated ketone, a class of compounds with significant applications in synthetic chemistry and as intermediates in the production of fine chemicals and pharmaceuticals. The conjugated system of the enone moiety imparts unique chemical reactivity and distinct spectroscopic characteristics. This guide provides a comprehensive analysis of the key spectroscopic data for 4-Methyl-1-hepten-3-one, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document combines data from available sources with high-quality predicted spectra and interpretations grounded in established principles of organic spectroscopy. The methodologies for data acquisition are detailed, providing a framework for researchers in compound characterization.

Introduction: The Chemical and Spectroscopic Identity of 4-Methyl-1-hepten-3-one

4-Methyl-1-hepten-3-one (C₈H₁₄O) belongs to the family of α,β-unsaturated ketones, also known as enones.[1] Its structure features a carbonyl group conjugated with a carbon-carbon double bond, which leads to electron delocalization across the π-system. This conjugation is fundamental to its chemical behavior and is the primary determinant of its spectroscopic properties.[2] The electrophilic nature of the β-carbon and the presence of multiple functional groups make spectroscopic analysis essential for unambiguous structure elucidation and purity assessment.

This guide serves as a practical reference for scientists engaged in the synthesis, analysis, or application of 4-Methyl-1-hepten-3-one and related unsaturated systems.

Figure 2: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂) | 128.5 |

| C-2 (CH) | 137.0 |

| C-3 (C=O) | 201.0 |

| C-4 (CH) | 42.5 |

| C-5 (CH₂) | 29.8 |

| C-6 (CH₂) | 20.5 |

| C-7 (CH₃) | 14.0 |

| 4-CH₃ | 16.5 |

In-Depth Interpretation

-

Carbonyl Carbon (C-3): The carbonyl carbon of a ketone is highly deshielded and is expected to appear far downfield. For an α,β-unsaturated ketone, this peak is typically found around δ 195-205 ppm. [3]* Vinylic Carbons (C-1, C-2): The sp² hybridized carbons of the double bond will resonate between δ 120-150 ppm. C-1, a terminal alkene carbon, is predicted around δ 128.5 ppm, while C-2, being closer to the carbonyl, will be further downfield at approximately δ 137.0 ppm.

-

Alkyl Carbons (C-4 to C-7 and 4-CH₃): The sp³ hybridized carbons appear in the upfield region of the spectrum (δ 10-50 ppm). The carbon bearing the methyl group (C-4) is expected around δ 42.5 ppm. The remaining carbons of the propyl chain and the methyl group will appear at progressively higher fields.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of ¹³C nuclei. A proton-decoupled pulse sequence is standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3090-3010 | =C-H stretch | Medium |

| 2960-2850 | C-H stretch (alkyl) | Strong |

| ~1685 | C=O stretch (conjugated ketone) | Strong, Sharp |

| ~1620 | C=C stretch (conjugated alkene) | Medium to Strong |

| ~990 and ~910 | =C-H bend (out-of-plane) | Strong |

In-Depth Interpretation

The IR spectrum of 4-Methyl-1-hepten-3-one is dominated by features characteristic of an α,β-unsaturated ketone.

-

C=O Stretch: The most diagnostic peak is the carbonyl stretch. In a saturated aliphatic ketone, this appears around 1715 cm⁻¹. [4]However, conjugation with the C=C double bond lowers the C=O bond order, shifting the absorption to a lower frequency, typically around 1685-1666 cm⁻¹. [4]This is a key indicator of the enone system.

-

C=C Stretch: The stretching vibration of the conjugated carbon-carbon double bond is also observed, usually in the 1640-1600 cm⁻¹ region. Its intensity is often enhanced by the conjugation.

-

=C-H and C-H Stretches: The sp² C-H stretches of the vinyl group appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl groups appear just below 3000 cm⁻¹.

-

Out-of-Plane Bending: The terminal vinyl group gives rise to two strong out-of-plane C-H bending absorptions around 990 cm⁻¹ and 910 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Sources

An In-depth Technical Guide to the Biosynthesis of 4-Methyl-1-hepten-3-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-Methyl-1-hepten-3-one, a naturally occurring volatile organic compound. Drawing upon evidence from related biochemical pathways and established enzymatic reactions, this document offers a scientifically grounded framework for understanding the formation of this molecule. It is designed to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to 4-Methyl-1-hepten-3-one

4-Methyl-1-hepten-3-one is an unsaturated ketone with a distinct chemical structure. It has been identified as a key component of the defensive secretions of certain insects, such as those belonging to the Phasmatidae family[1]. Its role as a natural defense mechanism highlights its biological significance and potential for applications in areas such as pest management and the development of novel bioactive compounds. While its presence in the fungal kingdom has not been definitively established, fungi are well-known producers of a vast array of volatile ketones and other organic compounds, suggesting that similar biosynthetic machinery could exist in these organisms[2][3].

Proposed Biosynthetic Pathway: A Polyketide/Fatty Acid-Derived Route

The biosynthesis of 4-Methyl-1-hepten-3-one is proposed to follow a pathway analogous to that of fatty acid and polyketide synthesis. This hypothesis is strongly supported by studies on the biosynthesis of the closely related insect pheromone, (S)-4-methyl-3-heptanone, which has been shown to be derived from three propionate units[2][3][4]. This pathway involves the sequential condensation of short-chain acyl-CoA precursors, catalyzed by a multi-enzyme complex.

Precursor Molecules: The Building Blocks

The carbon skeleton of 4-Methyl-1-hepten-3-one is likely constructed from the following precursor molecules:

-

Propionyl-CoA: This three-carbon molecule is proposed to serve as both the starter unit and the extender units in the biosynthesis of the main chain. The incorporation of propionyl-CoA as an extender unit is the key step that introduces the methyl branch at the C4 position.

-

Acetyl-CoA: While propionyl-CoA is the primary building block for the core structure, acetyl-CoA could potentially be involved, particularly in the formation of the vinyl group, although a mechanism involving only propionate units is also plausible.

Step-by-Step Enzymatic Reactions

The proposed biosynthetic pathway can be broken down into the following key enzymatic steps:

-

Chain Initiation: The process begins with a starter unit, likely propionyl-CoA, which is loaded onto an Acyl Carrier Protein (ACP) associated with a Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) complex.

-

Chain Elongation: The initial propionyl group is then elongated through the iterative addition of extender units, also derived from propionyl-CoA. Each elongation cycle involves a series of reactions catalyzed by different domains of the PKS/FAS machinery, including ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains. The use of methylmalonyl-CoA (derived from propionyl-CoA) as the extender unit results in the characteristic methyl branch.

-

Processing and Release: After the desired chain length is achieved, the polyketide chain is released from the ACP. This is typically accomplished by a thioesterase (TE) domain, which can hydrolyze the thioester bond.

-

Formation of the Ketone and Alkene Moieties: The final steps in the formation of 4-Methyl-1-hepten-3-one involve the introduction of the ketone at the C3 position and the double bond between C1 and C2. This is likely achieved through the action of a dehydratase, which removes a molecule of water, and subsequent enzymatic or spontaneous decarboxylation and oxidation. The precise order and nature of these final tailoring steps are areas for further investigation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone [agris.fao.org]

4-Methyl-1-hepten-3-one structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-Methyl-1-hepten-3-one

Introduction: The Analytical Imperative

In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. 4-Methyl-1-hepten-3-one (C₈H₁₄O), an α,β-unsaturated ketone, serves as an exemplary case study for the integrated spectroscopic approach required for rigorous structural elucidation.[1][2] As an enone, its conjugated system presents unique chemical reactivity and distinct spectroscopic signatures that demand a multi-faceted analytical strategy.[2]

This guide, intended for researchers and drug development professionals, eschews a rigid, step-by-step template. Instead, it presents a logical, causality-driven workflow that mirrors the process of discovery in a modern analytical laboratory. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy functions as a self-validating system, leading to the confident and unequivocal assignment of the structure of 4-methyl-1-hepten-3-one.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any detailed structural features can be explored, the elemental composition and the degree of unsaturation must be established. This foundational data provides the fundamental constraints for any proposed structure. High-resolution mass spectrometry is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common and effective method for volatile, small organic molecules. The sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[3]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight, TOF), which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The peak with the highest m/z value, if present, corresponds to the molecular ion. For 4-methyl-1-hepten-3-one, the expected exact mass is 126.1045 u.[1]

Data Synthesis and Interpretation

The molecular formula C₈H₁₄O is confirmed by the HRMS data. With this, we can calculate the Degrees of Unsaturation (DoU), an essential first step in deducing the presence of rings or multiple bonds.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (14/2) DoU = 2

A DoU of 2 indicates the presence of two double bonds, one triple bond, two rings, or a combination of one ring and one double bond. This immediately narrows the field of possible isomers and sets the stage for functional group analysis.

Caption: Initial workflow for determining molecular formula and unsaturation.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula and DoU established, the next logical step is to identify the specific functional groups present. Infrared (IR) spectroscopy is the premier technique for this purpose, as it probes the vibrational energies of covalent bonds.[4]

The DoU of 2 strongly suggests the presence of both a carbonyl (C=O) and an alkene (C=C), which perfectly aligns with the proposed α,β-unsaturated ketone structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two salt (NaCl or KBr) plates to create a thin film.

-

Data Acquisition: The sample is irradiated with infrared light, and the frequencies of absorbed radiation are recorded by an FTIR spectrometer.[5] The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Spectral Data and Rationale

The conjugation in an α,β-unsaturated ketone causes a delocalization of π-electrons across the O=C-C=C system. This lowers the bond order of the carbonyl group, resulting in a lower vibrational frequency (a shift to a lower wavenumber) compared to a simple aliphatic ketone.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| ~3080 cm⁻¹ | =C-H Stretch | Indicates C-H bonds on an sp² hybridized carbon (the terminal vinyl group). |

| ~2960-2870 cm⁻¹ | C-H Stretch | Characteristic of C-H bonds on sp³ hybridized carbons (methyl and methylene groups).[7] |

| ~1675 cm⁻¹ | C=O Stretch | The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[6] This is a key diagnostic peak. |

| ~1640 cm⁻¹ | C=C Stretch | Corresponds to the stretching of the carbon-carbon double bond in the enone system. |

This pattern of absorptions provides strong, direct evidence for the presence of an α,β-unsaturated ketone functional group, validating the hypothesis derived from the DoU calculation.

Part 3: Definitive Structural Mapping with NMR Spectroscopy

While MS and IR confirm the formula and key functional groups, they do not reveal the precise connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete carbon skeleton and proton environments.[8]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This provides a single peak for each unique carbon atom in the structure.[8]

-

¹H NMR Acquisition: A standard ¹H spectrum is acquired to determine the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton environment.[9]

-

2D NMR (COSY & HMBC):

-

COSY (Correlation Spectroscopy) is run to identify protons that are spin-spin coupled (typically on adjacent carbons).

-

HMBC (Heteronuclear Multiple Bond Correlation) is run to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.[10]

-

¹³C NMR: The Carbon Skeleton

For 4-methyl-1-hepten-3-one, we expect to see 8 distinct signals in the ¹³C NMR spectrum, corresponding to the 8 carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C3 (C=O) | ~200 ppm | Carbonyl carbons are highly deshielded and appear far downfield. |

| C1 (=CH₂) | ~129 ppm | Vinylic carbon, part of the conjugated system. |

| C2 (-CH=) | ~137 ppm | Vinylic carbon, part of the conjugated system. |

| C4 (-CH-) | ~45 ppm | Aliphatic methine carbon, adjacent to the carbonyl. |

| C5 (-CH₂-) | ~25 ppm | Aliphatic methylene carbon. |

| C6 (-CH₂-) | ~20 ppm | Aliphatic methylene carbon. |

| C7 (-CH₃) | ~14 ppm | Terminal methyl group of the propyl chain. |

| C4-Methyl | ~16 ppm | Methyl group attached to the C4 methine. |

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum provides the most detailed structural information. The chemical shifts are influenced by adjacent functional groups, and splitting patterns reveal neighboring protons.

| Proton(s) | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale and COSY Correlations |

| H₂ (on C2) | ~6.4 ppm | dd | 1H | Vinylic proton trans to H₁, coupled to H₁ and H₂'. |

| H₂' (on C2) | ~6.2 ppm | dd | 1H | Vinylic proton cis to H₁, coupled to H₁ and H₂. |

| H₁ (on C1) | ~5.9 ppm | dd | 1H | Vinylic proton on terminal carbon, coupled to H₂ and H₂'. |

| H₄ (on C4) | ~3.0 ppm | m | 1H | Methine proton, deshielded by the adjacent carbonyl. Correlates with C4-methyl protons and H₅. |

| H₅ (on C5) | ~1.6 ppm | m | 2H | Methylene protons. Correlates with H₄ and H₆. |

| H₆ (on C6) | ~1.4 ppm | m | 2H | Methylene protons. Correlates with H₅ and H₇. |

| H₇ (on C7) | ~0.9 ppm | t | 3H | Terminal methyl protons, split into a triplet by the two H₆ protons. |

| C4-Methyl | ~1.1 ppm | d | 3H | Methyl protons, split into a doublet by the single H₄ proton. |

HMBC: Assembling the Puzzle

HMBC data provides the final, unambiguous connections. Key expected correlations that would solidify the structure include:

-

H₁ and H₂ to C3 (Carbonyl): This confirms the vinyl group is directly attached to the carbonyl carbon, defining the α,β-unsaturated system.

-

H₄ to C3 (Carbonyl): Confirms the methine carbon is on the other side of the carbonyl.

-

C4-Methyl protons to C3, C4, and C5: This definitively places the methyl group on the C4 carbon.

Caption: A workflow for structural assignment using NMR techniques.

Part 4: Structural Confirmation via Mass Spectrometry Fragmentation

After proposing a structure based on NMR, we return to the mass spectrometry data to see if the fragmentation pattern is consistent with our assignment. The energetically unstable molecular ion will break apart in predictable ways, providing further validation.[11]

Analysis of the Electron Ionization (EI) Fragmentation Pattern

In EI-MS, fragmentation is often driven by the formation of the most stable carbocations. For ketones, α-cleavage (cleavage of the C-C bond adjacent to the carbonyl) is a dominant pathway, leading to the formation of stable acylium ions.[11]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 99 | [CH₃CH₂CH(CH₃)CO]⁺ | α-cleavage with loss of the vinyl radical (•CH=CH₂). |

| 83 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 57 | [C₄H₉]⁺ | Formation of a sec-butyl cation from cleavage at the carbonyl. |

| 55 | [CH₂=CHCO]⁺ | α-cleavage with loss of the sec-butyl radical. This is often a prominent peak for vinyl ketones. |

The presence of strong peaks at m/z 99 and 55 would be highly characteristic of the proposed structure, providing robust corroborating evidence for the connectivity established by NMR.

Conclusion: A Self-Validating, Multi-Technique Approach

The structural elucidation of 4-methyl-1-hepten-3-one is not achieved by a single technique but by the logical synthesis of data from multiple, orthogonal analytical methods.

-

Mass Spectrometry established the molecular formula (C₈H₁₄O) and degrees of unsaturation (DoU=2).

-

Infrared Spectroscopy confirmed the presence of the key functional groups: a conjugated carbonyl (C=O) and an alkene (C=C).

-

NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) provided the definitive map of atomic connectivity, revealing the vinyl group, the position of the methyl branch, and the structure of the propyl chain.

-

MS Fragmentation Analysis validated the proposed structure by showing that its predicted fragmentation patterns match the experimental data.

References

- Royal Society of Chemistry. (n.d.). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. Journal of the Chemical Society B: Physical Organic.

-

Stenlake, J. B., & Williams, W. D. (1957). The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. Journal of Pharmacy and Pharmacology, 9(12), 900-907. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hepten-3-one, 4-methyl-. Retrieved from [Link]

-

Contente, M. L., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1559. Retrieved from [Link]

-

Fiveable. (2025). α,β-unsaturated ketones Definition. Organic Chemistry Key. Retrieved from [Link]

-

George, M. W., et al. (2001). Time-resolved IR studies of cyclic enone triplet excited states and their reactions with alkenes. Physical Chemistry Chemical Physics, 3(8), 1549-1555. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Ponder, J. W. (n.d.). I The Synthesis of 4-Methyl-3-heptanol and II 4-Methyl-3-heptanone. Jay Ponder Lab. Retrieved from [Link]

-

Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-4-hepten-3-one. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). (3E)-4-methyl-3-hepten-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

MDPI. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for Supplementary Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Byrd, D. C., et al. (2000). 1H and 13C NMR spectroscopic analysis of a series of unsaturated hexenones and heptenones. Magnetic Resonance in Chemistry, 38(6), 479-481. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.3: Infrared spectroscopy. Retrieved from [Link]

-

Nigerian Medicinal Plants Project Database. (n.d.). 4-Methyl-4-hepten-3-one. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. uni-saarland.de [uni-saarland.de]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-Methyl-1-hepten-3-one: From Discovery and Isolation to Synthesis and Characterization

This technical guide provides a comprehensive overview of 4-Methyl-1-hepten-3-one, a unique α,β-unsaturated ketone. With full editorial control, this document is structured to deliver an in-depth understanding of its discovery as a natural product, the methodologies for its isolation, plausible synthetic pathways, and detailed analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical ecology who require a thorough understanding of this intriguing molecule.

Discovery and Natural Occurrence: A Novel Defensive Compound

The discovery of 4-Methyl-1-hepten-3-one is a relatively recent event in the field of chemical ecology. It was first identified as a natural product in 2006 by Schmeda-Hirschmann and his team.[1][2] Their research revealed that this compound is the primary component of the defensive secretion of the phasmid insect, Agathemera elegans, found in the Chilean Andes.[1][2] When disturbed, these insects emit a spray containing 4-Methyl-1-hepten-3-one, which can cause temporary blindness in humans, highlighting its potent biological activity.[1][2] This discovery was significant as it was the first time 4-Methyl-1-hepten-3-one was reported from a natural source.[1][2]

The identification of this compound in Agathemera elegans underscores the vast and often untapped reservoir of novel chemical entities within the insect kingdom. Such natural products are of great interest to researchers for their potential applications in various fields, including pharmaceuticals, agriculture, and as tools for studying biological systems.

Isolation from Natural Sources: A Case Study of Agathemera elegans

The isolation of 4-Methyl-1-hepten-3-one from its natural source, Agathemera elegans, provides a practical example of the techniques employed in natural product chemistry. The methodology described by Schmeda-Hirschmann et al. (2006) serves as a foundational protocol.

Collection of the Organism

The initial and crucial step is the collection of the source organism. In this case, adult specimens of Agathemera elegans were collected from their natural habitat in the Chilean Andes.[1] Proper identification of the species is paramount to ensure the correct chemical profile is being investigated.

Extraction of the Defensive Secretion

The defensive secretion containing 4-Methyl-1-hepten-3-one was obtained by gently disturbing the insects, which prompted them to release the spray. This secretion was collected directly into vials containing a suitable solvent, such as dichloromethane, to trap the volatile components. This method of direct collection is often preferred for obtaining a concentrated and representative sample of the volatile compounds.

Chromatographic Analysis and Purification

The collected secretion was then subjected to analytical techniques to identify and quantify its components. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile organic compounds.

-

Sample Preparation: The dichloromethane extract of the defensive secretion is directly injected into the GC-MS system.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 5°C/min to 260°C.

-

Final hold: Maintain 260°C for an appropriate duration to ensure all compounds have eluted.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a suitable mass range (e.g., m/z 30-350).

-

Identification: The components are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison with spectral libraries (e.g., NIST).

This analytical approach revealed that the defensive secretion of Agathemera elegans is composed almost exclusively of 4-Methyl-1-hepten-3-one.[1][2] For preparative isolation of the pure compound, techniques such as preparative gas chromatography or fractional distillation under reduced pressure could be employed, although for initial identification, the quantities obtained from the secretion are often sufficient for spectroscopic analysis.

Caption: Workflow for the isolation and identification of 4-Methyl-1-hepten-3-one.

Synthetic Approaches to 4-Methyl-1-hepten-3-one

While the isolation from natural sources is crucial for discovery, chemical synthesis is essential for obtaining larger quantities of 4-Methyl-1-hepten-3-one for further research and potential applications. As an α,β-unsaturated ketone, several general synthetic strategies can be applied.

General Strategies for the Synthesis of α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones is a well-established area of organic chemistry.[3][4][5] Common methods include:

-

Aldol Condensation: This classic method involves the reaction of an enolate with a carbonyl compound, followed by dehydration to form the α,β-unsaturated system.

-

Wittig-type Reactions: The reaction of a phosphorus ylide with an α-ketoaldehyde or a similar substrate can yield the desired product.

-

Oxidation of Allylic Alcohols: The selective oxidation of an allylic alcohol can provide the corresponding α,β-unsaturated ketone.

-

Saegusa-Ito Oxidation: This method involves the oxidation of a silyl enol ether using a palladium catalyst.

-

Boron-Wittig Reaction: A more recent method utilizes 1,1-di(boryl)alk-1-enes as building blocks to react with aldehydes and ketones.[5]

Proposed Synthesis of 4-Methyl-1-hepten-3-one via Aldol Condensation

A plausible and straightforward approach to synthesize 4-Methyl-1-hepten-3-one is through a directed aldol condensation followed by dehydration.

Caption: Retrosynthetic analysis for 4-Methyl-1-hepten-3-one.

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate of 2-pentanone. The causality behind using a strong, hindered base at low temperature is to ensure rapid and complete deprotonation to form the kinetic enolate, which is crucial for regioselectivity.

-

Aldol Addition: To the freshly prepared enolate solution at -78°C, slowly add a solution of acrylaldehyde in THF. The low temperature is maintained to control the reactivity of the highly reactive aldehyde and prevent side reactions. The nucleophilic enolate will attack the electrophilic carbonyl carbon of acrylaldehyde to form the aldol adduct.

-

Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide intermediate and neutralizes any remaining base. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Dehydration: The crude aldol adduct can be dehydrated to the α,β-unsaturated ketone. This can often be achieved by heating the crude product with a mild acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water (e.g., toluene using a Dean-Stark apparatus). Alternatively, treatment with a mild dehydrating agent can be employed.

-

Purification: The final product, 4-Methyl-1-hepten-3-one, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Analytical Characterization

The unambiguous identification and characterization of 4-Methyl-1-hepten-3-one rely on a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like 4-Methyl-1-hepten-3-one. It provides information on both the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which gives information about the molecular weight and fragmentation pattern. The molecular ion peak for 4-Methyl-1-hepten-3-one (C₈H₁₄O) would be expected at m/z 126.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H1 (vinyl) | ~5.8-6.4 | m | |

| H2 (vinyl) | ~5.8-6.4 | m | |

| H4 (methine) | ~2.8-3.2 | m | |

| H5 (methylene) | ~1.4-1.6 | m | |

| H6 (methylene) | ~1.2-1.4 | m | |

| H7 (methyl) | ~0.9 | t | ~7.4 |

| 4-Methyl | ~1.1 | d | ~6.8 |

Note: These are predicted values and may vary depending on the solvent and instrument.

SpectraBase provides a ¹³C NMR spectrum for 4-Hepten-3-one, 4-methyl-.[7] This data is invaluable for confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For 4-Methyl-1-hepten-3-one, the key characteristic absorption bands would be:

-

C=O stretch (ketone): A strong absorption band around 1670-1690 cm⁻¹ for the α,β-unsaturated ketone.

-

C=C stretch (alkene): A medium absorption band around 1620-1640 cm⁻¹.

-

C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.

-

=C-H stretch (alkene): Absorption bands just above 3000 cm⁻¹.

Conclusion

4-Methyl-1-hepten-3-one stands as a fascinating example of a natural product with potent biological activity. Its discovery in the defensive secretion of Agathemera elegans has opened up new avenues for research in chemical ecology. This in-depth technical guide has provided a comprehensive overview of its discovery, isolation from its natural source, plausible synthetic routes, and the analytical techniques required for its characterization. The detailed protocols and explanations of the underlying scientific principles are intended to equip researchers and scientists with the necessary knowledge to work with and further investigate this intriguing molecule. The continued study of such natural products holds great promise for the discovery of new lead compounds in drug development and for a deeper understanding of the chemical language of the natural world.

References

-

Anonymous. (2013, October 21). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications (RSC Publishing). [Link]

-

Anonymous. (n.d.). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. RSC Publishing. [Link]

-

Schmeda-Hirschmann, G., et al. (2006, July-August). 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. Z Naturforsch C J Biosci., 61(7-8), 592-4. [Link]

-

Anonymous. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. [Link]

-

Anonymous. (2025, November 13). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ChemRxiv. [Link]

-

Anonymous. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Schmeda-Hirschmann, G., et al. (2025, August 9). 4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. ResearchGate. [Link]

-

Anonymous. (n.d.). 4-Hepten-3-one, 4-methyl-. SpectraBase. [Link]

-

Brenna, E., et al. (2025, October 16). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. ResearchGate. [Link]

-

Anonymous. (n.d.). 4-Methyl-1-hepten-3-one. PubChem. [Link]

Sources

- 1. 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

physical and chemical characteristics of 4-Methyl-1-hepten-3-one

The Chemical and Physical Characterization of 4-Methyl-1-hepten-3-one: A Technical Guide for Drug Development and Chemical Ecology

Executive Summary

4-Methyl-1-hepten-3-one (IUPAC: 4-methylhept-1-en-3-one) is a highly volatile, bioactive enone primarily recognized as the potent defensive secretion of the Andean stick insect Agathemera elegans and various Neotropical harvestmen[1],[2]. For drug development professionals and chemical ecologists, this compound represents a fascinating intersection of evolutionary defense mechanisms and pharmacological potential. Its

Physicochemical Profiling

Understanding the physical and chemical metrics of 4-methyl-1-hepten-3-one is critical for formulating it into assays or therapeutic delivery systems. The compound's low molecular weight and high lipophilicity (XLogP3 = 2.5) facilitate rapid membrane permeation, which is mechanistically responsible for its acute irritant properties in nature[3].

| Property | Value | Scientific Implication |

| IUPAC Name | 4-methylhept-1-en-3-one | Defines the terminal vinyl group and C4 methyl branching. |

| Molecular Formula | C8H14O | Indicates a highly reduced hydrocarbon backbone with one oxygen[3]. |

| Molecular Weight | 126.20 g/mol | Low MW ensures high volatility for aerosolized applications[3]. |

| Exact Mass | 126.104465 Da | Critical for high-resolution GC-MS identification[3]. |

| XLogP3 | 2.5 | Optimal lipophilicity for penetrating lipid bilayers[3]. |

| Topological Polar Surface Area | 17.1 Ų | Low TPSA confirms poor aqueous solubility but excellent organic partitioning[3]. |

| Chemical Class | Enone (Lipid / Oxygenated Hydrocarbon) | The conjugated double bond provides a reactive electrophilic center[3]. |

Data synthesized from the [3].

Biosynthetic Origins and Ecological Function

In nature, 4-methyl-1-hepten-3-one is synthesized as a chemical weapon. In the stick insect Agathemera elegans, it is expelled from prothoracic glands to cause acute conjunctivitis and temporary blindness in predators[1]. In harvestmen (e.g., Iporangaia pustulosa), it is produced via a specialized polyketide pathway[2].

Mechanistic Causality: The evolutionary selection of an enone is not accidental. The conjugated

Fig 1: Proposed polyketide biosynthetic pathway of 4-methyl-1-hepten-3-one in arthropods.

Synthetic Methodology: Laboratory Protocol

Experimental Causality: Why use Dess-Martin Periodinane (DMP)? Standard oxidants like Jones reagent (chromic acid) or potassium permanganate risk cleaving the terminal alkene or causing the double bond to isomerize into conjugation with the alkyl chain (forming the thermodynamically more stable 2-en-3-one). DMP ensures mild, highly chemoselective oxidation of the allylic alcohol at room temperature without disrupting the terminal vinyl group.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 700 mg (5.5 mmol) of 4-methylhept-1-en-3-ol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].

-

Oxidation: Add 2.57 g (6.6 mmol, 1.2 eq) of reagent to the solution. Stir continuously at room temperature for 20 minutes[4].

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The complete disappearance of the lower

alcohol spot and the appearance of a UV-active higher -

Quenching: Add 20 mL of diethyl ether to the mixture, followed immediately by 15 mL of 1.3 M NaOH solution[4]. Causality: The NaOH quench is a critical self-validating step. It hydrolyzes the iodine-containing byproducts (iodinane) into water-soluble sodium salts, preventing them from contaminating the highly volatile organic product during evaporation.

-

Isolation: Stir for an additional 10 minutes. Separate the organic layer, wash with saturated brine, dry over anhydrous Na

SO

Fig 2: Mild oxidation workflow of 4-methylhept-1-en-3-ol to 4-methyl-1-hepten-3-one using DMP.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required:

-

GC-MS Analysis: Utilizing a non-polar capillary column (e.g., HP-5MS), the compound will elute cleanly. The mass spectrum must display a distinct molecular ion peak at m/z 126, with characteristic fragmentation showing the loss of the vinyl group (m/z 99) and carbon monoxide[2].

-

NMR Spectroscopy:

H-NMR will definitively prove the structure. Look for the characteristic terminal vinyl protons presenting as complex multiplets between 5.8 and 6.4 ppm, and a distinct doublet around 1.1 ppm corresponding to the C4 methyl group.

Therapeutic & Commercial Potential

For drug development professionals, 4-methyl-1-hepten-3-one offers a unique structural scaffold:

-

Antimicrobial Agents: The Michael acceptor properties that make it a defensive weapon can be titrated to target essential bacterial enzymes (e.g., targeting the catalytic cysteine in bacterial proteases).

-

Next-Generation Repellents: Its evolutionary success in deterring mammalian and avian predators makes it a prime candidate for developing potent, non-lethal agricultural or personal repellents.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53807856, 4-Methyl-1-hepten-3-one." PubChem,[Link]

-

Schmeda-Hirschmann, G. "4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta." Zeitschrift für Naturforschung C, 2006.[Link]

-

Rocha, D. F., et al. "Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway." Molecules, 2013.[Link]

- European Patent Office. "Synthesis of 4-[2-(2-(3-hydroxyoctyl)-5-oxopyrazolidin-1-yl)ethyl] benzoic acid (EP1439837B1).

Sources

- 1. 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Methyl-1-hepten-3-one

Introduction

4-Methyl-1-hepten-3-one is a volatile organic compound (VOC) and an enone, a type of unsaturated ketone.[1] Its detection and quantification are crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and the study of insect pheromones. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the detection of 4-Methyl-1-hepten-3-one. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy, precision, and reliability.

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the analysis of volatile compounds like 4-Methyl-1-hepten-3-one is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][3] This powerful technique combines the exceptional separation capabilities of GC with the highly specific detection and identification power of MS.

-

Gas Chromatography (GC): This technique separates volatile compounds based on their differential partitioning between a stationary phase (a coating on a long, thin capillary column) and a mobile gas phase (an inert carrier gas like helium).[4][5] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[3] The resulting mass spectrum is a unique chemical fingerprint that allows for definitive identification of the compound.

Why GC-MS is the Method of Choice

The combination of GC and MS provides unparalleled performance for the analysis of 4-Methyl-1-hepten-3-one:

-

High Sensitivity: Capable of detecting trace levels of the analyte.

-

High Selectivity: The mass spectrometer can distinguish 4-Methyl-1-hepten-3-one from other co-eluting compounds with similar retention times.

-

Definitive Identification: The mass spectrum provides structural information, confirming the identity of the analyte.[3]

-

Quantitative Accuracy: With proper calibration, GC-MS can provide precise and accurate quantification of the analyte.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is paramount to achieving accurate and reproducible results. For volatile compounds like 4-Methyl-1-hepten-3-one, the goal is to efficiently extract the analyte from the sample matrix and concentrate it prior to GC-MS analysis. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method for this purpose.[6][7]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and innovative sample preparation technique.[6] It relies on the partitioning of analytes from the headspace (the gas phase above the sample) onto a coated fiber.[6][8]

The Causality Behind Experimental Choices in HS-SPME:

-

Fiber Coating Selection: The choice of the SPME fiber coating is critical and depends on the polarity and volatility of the analyte. For a moderately polar ketone like 4-Methyl-1-hepten-3-one, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good starting point as it can effectively trap a wide range of volatile and semi-volatile compounds.

-

Equilibration Temperature and Time: Heating the sample vial promotes the partitioning of 4-Methyl-1-hepten-3-one into the headspace. The optimal temperature and time are a balance between maximizing the headspace concentration and avoiding thermal degradation of the analyte. An initial starting point could be 60°C for 15 minutes.

-

Extraction Time: This is the duration the SPME fiber is exposed to the headspace. Equilibrium must be reached between the analyte in the headspace and the fiber coating for reproducible results. A typical extraction time is 30 minutes.

-

Salt Addition: The addition of a salt, such as sodium chloride, to aqueous samples can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic compounds in the water, driving more of the analyte into the headspace and improving extraction efficiency.

Visualizing the HS-SPME-GC-MS Workflow

Caption: A schematic overview of the HS-SPME-GC-MS analytical workflow.

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the detection and quantification of 4-Methyl-1-hepten-3-one.

Part 1: Sample Preparation using Headspace SPME

-

Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

-

Internal Standard Spiking (Optional but Recommended): For accurate quantification, add a known amount of an appropriate internal standard to each sample, blank, and calibration standard. The internal standard should be a compound with similar chemical properties to 4-Methyl-1-hepten-3-one but not present in the sample.

-

Salt Addition (for aqueous samples): Add a pre-determined amount of sodium chloride (e.g., 1 g) to the vial to enhance the extraction efficiency.

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

Incubation and Extraction: Place the vial in the autosampler tray. The autosampler will then perform the following steps automatically:

-

Incubation: The vial is moved to the incubation oven and heated to a set temperature (e.g., 60°C) with agitation for a defined period (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30 minutes) to extract the volatile analytes.

-

Part 2: GC-MS Analysis

-

Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated GC inlet (e.g., 250°C). The trapped analytes are thermally desorbed from the fiber onto the GC column.

-

Chromatographic Separation: The analytes are separated on the GC column. The temperature program of the GC oven is crucial for achieving good separation. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/minute.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they are detected by the mass spectrometer. The MS can be operated in two modes:

-

Full Scan Mode: The MS scans a wide range of m/z values (e.g., 40-400 amu). This is useful for identifying unknown compounds.

-

Selected Ion Monitoring (SIM) Mode: The MS only monitors a few specific ions that are characteristic of 4-Methyl-1-hepten-3-one. This mode provides higher sensitivity and is ideal for quantification.

-

Data Presentation: Key Analytical Parameters

| Parameter | Typical Value | Significance |

| Limit of Detection (LOD) | Low ng/L to µg/L range | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | Mid ng/L to µg/L range | The lowest concentration of the analyte that can be accurately quantified. |

| Linearity (R²) | > 0.995 | Indicates a strong correlation between the instrument response and the analyte concentration over a defined range. |

| Precision (%RSD) | < 15% | A measure of the repeatability of the analysis. |

| Accuracy (% Recovery) | 85-115% | A measure of how close the measured value is to the true value. |

Method Validation: Ensuring Trustworthiness

Every analytical method must be validated to ensure its performance is suitable for its intended purpose. The following are key validation parameters:

-